molecular formula C19H20N2O4S B2751666 N-(4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 896375-53-4

N-(4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No.: B2751666
CAS No.: 896375-53-4
M. Wt: 372.44
InChI Key: KDFFFQQDVAQYDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a sulfonamide derivative featuring a polycyclic pyrido[3,2,1-ij]quinoline core. This scaffold is characterized by a fused tricyclic system with a ketone group at position 3 and a sulfonamide moiety linked to the 9-position of the heterocycle.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-25-16-7-5-15(6-8-16)20-26(23,24)17-11-13-3-2-10-21-18(22)9-4-14(12-17)19(13)21/h5-8,11-12,20H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFFFQQDVAQYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anti-inflammatory and antimicrobial activities, as well as its pharmacological applications.

Chemical Structure and Properties

The compound is characterized by its complex structure that includes a quinoline core and a sulfonamide group. Its molecular formula is C₁₈H₁₈N₂O₃S, and it has a molecular weight of approximately 342.41 g/mol. The presence of the methoxy group at the para position of the phenyl ring is crucial for its biological activity.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of similar quinoline derivatives. For instance, derivatives like 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide have shown significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. These findings suggest that this compound may exhibit similar properties due to structural similarities.

CompoundActivityMechanism
4-oxo-N-phenyl-1,4-dihydroquinolineAnti-inflammatoryInhibition of NF-κB pathway
N-(4-methoxyphenyl)-3-oxo...Potentially anti-inflammatorySimilar structural features

2. Antimicrobial Activity

The antimicrobial properties of compounds containing quinoline structures have been documented extensively. Studies indicate that these compounds can inhibit bacterial growth through various mechanisms including disruption of cell wall synthesis and interference with nucleic acid metabolism.

Case Studies

Case Study 1: Anti-inflammatory Effects

In a study evaluating the effects of various quinoline derivatives on acute lung injury (ALI), it was found that certain derivatives significantly reduced inflammatory markers in vivo. The administration of these compounds led to improved survival rates in animal models subjected to LPS-induced sepsis.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of quinoline-based compounds against resistant strains of bacteria. The results demonstrated that specific modifications in the chemical structure enhanced their efficacy against Gram-positive and Gram-negative bacteria.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest favorable pharmacokinetic profiles with moderate half-lives and bioavailability rates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

Three compounds with structural similarities were identified for comparison:

Compound Name Substituent on Sulfonamide Core Modification Functional Group Electronic Effects Potential Biological Implications
Target Compound: N-(4-Methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide 4-Methoxyphenyl None Sulfonamide Electron-donating (OCH3) Enhanced solubility, possible H-bonding
Analog 1: 3-Oxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide 4-Trifluoromethylphenyl None Sulfonamide Electron-withdrawing (CF3) Increased lipophilicity, metabolic stability
Analog 2: N1-(3-Hydroxypropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide 3-Hydroxypropyl Oxalamide (vs. sulfonamide) Oxalamide Polar (hydroxyl group) Altered H-bonding, potential solubility

Analysis of Structural and Electronic Differences

Substituent Effects
  • Analog 1 (CF3) : The trifluoromethyl group is strongly electron-withdrawing, which may increase metabolic stability by reducing oxidative degradation. However, its hydrophobicity could reduce aqueous solubility compared to the methoxy analog .
Functional Group Impact
  • Sulfonamide vs. Oxalamide: Sulfonamides are known for their broad bioactivity (e.g., enzyme inhibition, antibacterial effects), whereas oxalamides may exhibit different binding modes due to their dual amide functionality. The latter could enhance selectivity for specific targets but may also increase susceptibility to enzymatic hydrolysis.
Core Rigidity and Conformation

All three compounds retain the pyrido[3,2,1-ij]quinoline core, which imposes structural rigidity. This feature is critical for maintaining pre-organized binding conformations in biological systems. Substituent variations influence steric bulk and electronic distribution without altering the core’s overall geometry.

Theoretical Property Predictions

  • Solubility : The target compound’s methoxy group likely improves aqueous solubility relative to the CF3 analog. Analog 2’s hydroxyl group may further enhance solubility but could reduce membrane permeability.
  • Metabolic Stability : The CF3 group in Analog 1 may resist cytochrome P450-mediated oxidation, offering a longer half-life compared to the methoxy variant.
  • Binding Affinity : Analog 2’s oxalamide could form stronger hydrogen bonds with target proteins, though this depends on the specific biological context.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.